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Compound of Interest

Compound Name: 1-(2,5-Dichlorophenyl)propan-2-ol

Cat. No.: B13609833

Get Quote

Executive Summary
1-(2,5-Dichlorophenyl)propan-2-ol is a critical intermediate in the synthesis of halogenated

phenethylamines, specifically serving as the direct precursor to 2,5-dichloroamphetamine (2,5-

DCA) via reductive amination, or as a "marker" impurity in forensic analysis.

For researchers and forensic chemists, the FTIR spectrum of this molecule serves two primary

functions:

Reaction Monitoring: Confirming the complete reduction of the ketone precursor (1-(2,5-

dichlorophenyl)propan-2-one).

Isomeric Differentiation: Distinguishing the 2,5-dichloro substitution pattern from its

regioisomers (2,4-dichloro or 3,4-dichloro), which have significantly different pharmacological

and legal profiles.

This guide provides a definitive assignment of absorption peaks, grounded in the electronic

environment of the 1,2,5-trisubstituted benzene ring and the secondary alcohol moiety.
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To interpret the spectrum accurately, one must correlate the vibrational modes with the specific

electronic environment of the molecule.

The Hydroxyl Group: The secondary alcohol at the C2 position of the propyl chain introduces

a broad, intense donor-acceptor band.

The Dichloro-Substitution: The Chlorine atoms at positions 2 and 5 on the phenyl ring create

a specific dipole moment and steric environment that shifts the aromatic C=C stretches and,

most importantly, the Out-of-Plane (OOP) C-H bending vibrations.

Absence of Carbonyl: Unlike its precursor, this molecule lacks the conjugated system often

seen in styrene derivatives, and critically, lacks the C=O dipole.

Visualization: Functional Group Assignments
The following diagram maps the structural nodes to their characteristic vibrational frequencies.
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Figure 1: Structural mapping of vibrational modes for 1-(2,5-Dichlorophenyl)propan-2-ol.
Note the specific OOP bends characteristic of the substitution pattern.

Comparative Analysis
Scenario A: Reaction Monitoring (Synthesis)
The most common application is monitoring the reduction of 1-(2,5-dichlorophenyl)propan-2-

one (Ketone) to the Alcohol.

Critical Checkpoint: The reaction is deemed complete only upon the total disappearance of the

Carbonyl band.
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Feature Precursor (Ketone) Product (Alcohol) Operational Insight

C=O Stretch
1715 ± 5 cm⁻¹

(Strong, Sharp)
Absent

Primary indicator of

reaction completion.

O-H Stretch Absent
3300–3450 cm⁻¹

(Broad)

Confirms formation of

hydroxyl moiety.

C-O Stretch
~1100–1200 cm⁻¹

(Ketone backbone)

~1030–1100 cm⁻¹ (2°

Alcohol)

Shift in fingerprint

region; less diagnostic

than C=O.

C=C Aromatic ~1590 cm⁻¹ ~1580 cm⁻¹

Minimal shift; confirms

ring integrity is

maintained.

Scenario B: Isomeric Differentiation (Forensics)
Distinguishing the 2,5-dichloro isomer from the 2,4-dichloro or 3,4-dichloro isomers is vital for

legal identification. The "Fingerprint Region" (600–900 cm⁻¹) is the definitive discriminator here,

specifically the Out-of-Plane (OOP) bending vibrations of the aromatic protons.

2,5-Dichloro Pattern (1,2,5-substitution):

Protons are located at positions 3, 4, and 6.

H3 & H4: Adjacent (Ortho).

H6: Isolated (Para to H3).

Result: Two distinct strong bands in the OOP region. Typically 810–820 cm⁻¹ (2 adjacent

H) and 870–890 cm⁻¹ (1 isolated H).

2,4-Dichloro Pattern (1,2,4-substitution):

Protons at 3, 5, 6.

H5 & H6: Adjacent.
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H3: Isolated.

Result: While similar, the electronic effect of the Cl at position 4 shifts the "Isolated H"

band significantly, often to 800–860 cm⁻¹.

3,4-Dichloro Pattern (1,3,4-substitution):

Protons at 2, 5, 6.

H5 & H6: Adjacent.

H2: Isolated.

Result: Distinctive pattern often showing a strong band near 820 cm⁻¹ but lacking the

higher frequency shift of the 2,5-isomer.

Experimental Protocol: ATR-FTIR Characterization
For rapid and reliable analysis, Attenuated Total Reflectance (ATR) is the recommended

methodology over KBr pellets, as this intermediate is often an oil or low-melting solid.

Workflow Diagram
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Figure 2: Standard Operating Procedure for ATR-FTIR analysis of phenethylamine

intermediates.

Step-by-Step Methodology
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Instrument Setup: Ensure the ATR crystal (Diamond or ZnSe) is clean. Set resolution to 4

cm⁻¹ and accumulation to 32 scans.

Background: Collect an air background to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

Sample Application:

If Liquid/Oil: Place 1 drop directly on the crystal center. Ensure full coverage of the active

area.

If Solid: Place ~5mg on the crystal and apply pressure using the anvil until the force gauge

indicates optimal contact.

Acquisition: Scan the sample. Monitor the detector signal to ensure no saturation.

Post-Processing: Apply "ATR Correction" (if comparing to transmission libraries) and

"Baseline Correction" (if scattering is observed).

Validation: Verify the presence of the Polystyrene calibration peaks if the instrument status is

in question.

Consolidated Data Table
The following table summarizes the expected absorption peaks for 1-(2,5-
Dichlorophenyl)propan-2-ol.
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Wavenumber
(cm⁻¹)

Intensity Assignment Structural Origin

3300 – 3450 Broad, Medium O-H Stretch
Hydrogen-bonded

secondary alcohol.[1]

3000 – 3100 Weak C-H Stretch (sp²) Aromatic ring protons.

2960 – 2850 Medium C-H Stretch (sp³)
Propyl chain

(Methyl/Methylene).

1580 – 1590 Medium C=C Stretch

Aromatic ring

breathing (Quadrant

stretch).

1450 – 1470 Medium C=C Stretch
Aromatic ring

semicircle stretch.

1375 Medium CH₃ Bend

Methyl group

"Umbrella" mode

(Isopropyl

characteristic).

1030 – 1100 Strong C-O Stretch
Secondary alcohol (C-

O-H).

1090 Strong C-Cl Stretch

Aryl-Chloride bond

(often overlaps with C-

O).

870 – 890 Strong C-H OOP Bend
Diagnostic: Isolated

Hydrogen (Position 6).

810 – 820 Strong C-H OOP Bend

Diagnostic: Adjacent

Hydrogens (Positions

3, 4).
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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